(3E)-N-(2,4-difluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2,4-Difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide is a synthetic organic compound characterized by the presence of difluorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2,4-difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with a suitable formylating agent to form the corresponding formamide intermediate.
Coupling Reaction: The formamide intermediate is then coupled with 4-nitrobenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(3E)-N-(2,4-Difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-N-(2,4-difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interaction with Receptors: Binding to cellular receptors, leading to changes in cellular signaling and function.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
- (3E)-N-(2,4-Dichlorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide
- (3E)-N-(2,4-Difluorophenyl)-3-{[(4-methylphenyl)formamido]imino}butanamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., chlorine vs. fluorine, nitro vs. methyl) can significantly impact the compound’s chemical properties and reactivity.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Physical Properties: Differences in molecular structure can affect physical properties such as solubility, melting point, and stability.
Properties
Molecular Formula |
C17H14F2N4O4 |
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Molecular Weight |
376.31 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-difluoroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H14F2N4O4/c1-10(8-16(24)20-15-7-4-12(18)9-14(15)19)21-22-17(25)11-2-5-13(6-3-11)23(26)27/h2-7,9H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+ |
InChI Key |
RDZIGEMZRPEXRL-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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